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Cadmium;copper

High-strength conductor alloys Electrical engineering Trolley wire

Generic high-conductivity copper alloys fail prematurely in applications demanding both mechanical durability and electrical efficiency under cyclic stress. Cadmium copper (Cd3Cu4 / UNS C16200) resolves this through solid-solution strengthening that uniquely preserves conductivity. - Delivers 35% higher tensile strength vs. pure copper while retaining 85% IACS conductivity - eliminating the strength-conductivity trade-off. - Self-protecting CdO layer provides superior arc erosion resistance, extending service life in sliding-contact and make/break applications. - Proven in railway catenary systems, aerospace connectors, and resistance welding electrodes where flex life and thermal stability are non-negotiable. Available from BenchChem in research and pilot quantities. Inquire for bulk alloy forms (rod, wire, sheet) and custom compositions.

Molecular Formula Cd3Cu4
Molecular Weight 591.43 g/mol
CAS No. 12050-37-2
Cat. No. B15487604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCadmium;copper
CAS12050-37-2
Molecular FormulaCd3Cu4
Molecular Weight591.43 g/mol
Structural Identifiers
SMILES[Cu].[Cu].[Cu].[Cu].[Cd].[Cd].[Cd]
InChIInChI=1S/3Cd.4Cu
InChIKeyQOPVCZBRFKBIQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 80 nm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cadmium Copper Alloy: Baseline Composition & Properties


Cadmium copper, encompassing the intermetallic phase Cd3Cu4 identified by CAS 12050-37-2 and commercial wrought alloys such as UNS C16200 (nominal ~1% Cd), constitutes a class of high-copper alloys wherein small cadmium additions (typically 0.8–1.2 wt.%) are employed to engineer a unique balance of mechanical strength and electrical conductivity [1]. This alloy system is metallurgically distinct from pure copper and other dilute copper alloys, functioning as a solid-solution strengthened material that also exhibits beneficial tribological behavior and high resistance to arc-induced erosion [2]. These characteristics position cadmium copper as a specialized material for high-reliability electrical and thermal management components.

Cadmium Copper Alloy: Substitution Risks


Procuring generic high-conductivity copper alloys as direct substitutes for cadmium copper introduces quantifiable performance risks due to fundamental differences in strengthening mechanisms and operational durability. Unlike pure copper or silver-bearing alloys which rely solely on work hardening for modest strength gains, the addition of cadmium provides substantial solid-solution strengthening while uniquely preserving a high percentage of base conductivity [1]. Furthermore, alternative alloys such as copper-magnesium (CuMg) and copper-chromium (CuCr) may achieve comparable strength but often present trade-offs in flex life, elevated-temperature stability, or operational voltage range that preclude direct one-to-one replacement without re-engineering the application [2]. The specific evidence below quantifies these critical differentiators to inform a data-driven selection process.

Cadmium Copper Alloy: Performance Comparison Evidence


Strength-Conductivity Balance vs. Hard-Drawn Copper

Cadmium copper (specifically the commercial bronze 'Hitenso') demonstrates a quantifiable advantage over hard-drawn electrical grade copper in strength-conductivity trade-off. It achieves a 35% increase in tensile strength while maintaining 85% of the electrical conductivity of pure copper [1]. This combination is superior to many alternatives, such as conductivity bronze (Cu-0.8Cd-0.6Sn), which exhibits only 50% of copper's conductivity for a similar strength gain [1].

High-strength conductor alloys Electrical engineering Trolley wire Tensile testing

Arc Erosion Resistance: Protective CdO Layer

A key differentiator for cadmium copper in arcing contact applications is the formation of a protective, extremely heat-resistant cadmium oxide (CdO) layer on the wire surface during electrical arcing [1]. This in-situ formed oxide protects the underlying material from erosive wear. This mechanism contrasts with alloys like copper-chromium (CuCr) which rely on the high melting point of chromium particles to resist arc erosion [2].

Arc erosion Contact materials Electrical switching Surface engineering

Thermal Limit vs. Zirconium Copper

The maximum recommended service temperature for cadmium copper as a motor commutator sheet material is established at 250°C [1]. This defines a clear boundary for its application envelope. In contrast, zirconium copper (CuZr) is specified for similar applications up to 350°C [1]. This 100°C differential in maximum service temperature is a critical selection criterion.

Motor commutators High-temperature conductors Thermal stability Material selection

Cadmium Copper Alloy: Application Scenarios


Overhead Transmission & Trolley Wire

This application scenario is directly supported by the evidence of 35% greater tensile strength and 85% IACS conductivity retention [1]. The improved strength-to-weight ratio allows for longer spans between support structures for electrified rail systems and high-strength transmission lines, reducing infrastructure costs while maintaining acceptable electrical efficiency. The material's high resistance to arc erosion from sliding contact with pantographs further extends its service life in this application [2].

Resistance Welding Electrodes & High-Current Contacts

This scenario leverages the alloy's combination of high thermal and electrical conductivity (90-95% IACS) with significantly improved wear resistance [1]. As a welding electrode, cadmium copper effectively conducts current and dissipates heat, while its enhanced hardness and wear resistance reduce electrode deformation and extend operational life between dressing cycles. Its self-protecting CdO layer also minimizes surface erosion under arcing conditions during contact make/break events [2].

Aerospace & Defense Connectors and Components

This application is supported by the alloy's proven reliability under high mechanical and electrical stress [1]. In connectors, spring contacts, and cable shielding for military and aerospace platforms, the alloy provides the necessary strength to maintain contact pressure over numerous cycles, coupled with high conductivity for signal integrity. Its defined performance envelope ensures predictable operation in demanding environments, a key factor for qualification and procurement in these sectors [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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